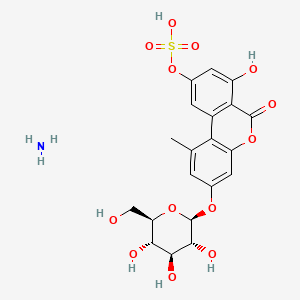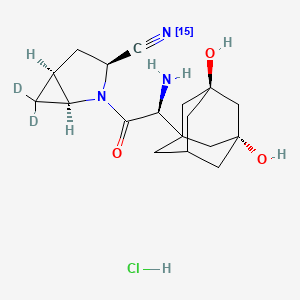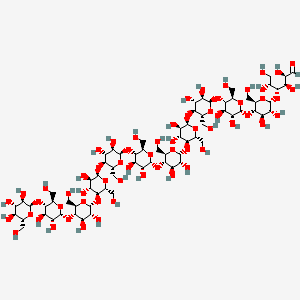
Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Maltododecaose is a polysaccharide composed of twelve glucose units linked by alpha(1-4) glycosidic bonds . It is a member of the maltooligosaccharide family, which includes compounds with varying numbers of glucose units. Maltododecaose is known for its role in various biological and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: Maltododecaose can be synthesized through enzymatic processes involving alpha-amylases and glycosyltransferases. These enzymes catalyze the formation of alpha(1-4) glycosidic bonds between glucose units. The reaction conditions typically include a controlled pH, temperature, and substrate concentration to optimize the yield and purity of the product .
Industrial Production Methods: In industrial settings, maltododecaose is produced using biotechnological methods that involve the fermentation of starch-rich substrates. The process includes the use of specific strains of bacteria or fungi that produce the necessary enzymes to convert starch into maltododecaose. The product is then purified through techniques such as chromatography and crystallization to achieve the desired purity levels .
化学反应分析
Types of Reactions: Maltododecaose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form carboxylic acids.
Reduction: Reduction of the aldehyde groups in the glucose units can lead to the formation of alditols.
Substitution: The hydroxyl groups can be substituted with other functional groups to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common reagents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acetic anhydride and alkyl halides are used for esterification and etherification reactions, respectively.
Major Products:
Oxidation: Formation of aldonic acids.
Reduction: Formation of maltododecaose alditols.
Substitution: Formation of maltododecaose esters and ethers.
科学研究应用
Maltododecaose has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the properties and reactions of polysaccharides.
Biology: Investigated for its role in cellular processes and as a substrate for enzymatic reactions.
Medicine: Explored for its potential as a prebiotic and its effects on gut microbiota.
Industry: Utilized in the production of functional foods and beverages due to its beneficial properties
作用机制
The mechanism of action of maltododecaose involves its interaction with specific enzymes and receptors in biological systems. It serves as a substrate for enzymes such as alpha-amylases, which catalyze the hydrolysis of the glycosidic bonds, releasing glucose units. This process is crucial for the metabolism of carbohydrates and energy production in cells .
相似化合物的比较
Maltooctaose: Composed of eight glucose units.
Maltotetraose: Composed of four glucose units.
Maltopentaose: Composed of five glucose units.
Uniqueness of Maltododecaose: Maltododecaose is unique due to its longer chain length, which imparts distinct physical and chemical properties compared to shorter maltooligosaccharides. Its higher degree of polymerization makes it more suitable for specific industrial and research applications, such as in the production of functional foods and as a model compound for studying polysaccharide behavior .
属性
分子式 |
C72H122O61 |
|---|---|
分子量 |
1963.7 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C72H122O61/c73-1-14(86)27(88)51(15(87)2-74)123-63-41(102)30(91)53(17(4-76)113-63)125-65-43(104)32(93)55(19(6-78)115-65)127-67-45(106)34(95)57(21(8-80)117-67)129-69-47(108)36(97)59(23(10-82)119-69)131-71-49(110)38(99)61(25(12-84)121-71)133-72-50(111)39(100)60(26(13-85)122-72)132-70-48(109)37(98)58(24(11-83)120-70)130-68-46(107)35(96)56(22(9-81)118-68)128-66-44(105)33(94)54(20(7-79)116-66)126-64-42(103)31(92)52(18(5-77)114-64)124-62-40(101)29(90)28(89)16(3-75)112-62/h1,14-72,74-111H,2-13H2/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29-,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+/m0/s1 |
InChI 键 |
ODPHHVVXUBKOKC-NBAJZPPISA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)

![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)




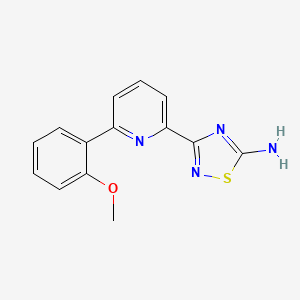
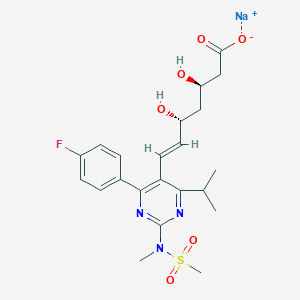
![(S)-1-(5-((2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)ethan-1-one](/img/structure/B13847837.png)

![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
